An In-Depth Technical Guide to (R)-methyl 2-(benzhydrylsulfinyl)acetate
An In-Depth Technical Guide to (R)-methyl 2-(benzhydrylsulfinyl)acetate
This guide provides a comprehensive technical overview of (R)-methyl 2-(benzhydrylsulfinyl)acetate, a chiral sulfoxide of significant interest in pharmaceutical development and asymmetric synthesis. We will delve into its fundamental physicochemical properties, explore its synthesis with a focus on stereochemical control, and discuss its critical applications, particularly as a key intermediate in the synthesis of pharmacologically active molecules.
Core Molecular Attributes
(R)-methyl 2-(benzhydrylsulfinyl)acetate is a chiral molecule distinguished by a stereogenic center at the sulfur atom. This chirality is fundamental to its utility in asymmetric synthesis, where it can be used to introduce specific stereochemistry in a target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-methyl 2-(benzhydrylsulfinyl)acetate is presented in the table below. These parameters are critical for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₃S | [1][2][3] |
| Molecular Weight | 288.36 g/mol | [1][2][3] |
| CAS Number | 713134-72-6 | [3][4] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 85-87 °C | [2] |
| Density | 1.242 g/cm³ | [2] |
| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Stereochemical Control
The synthesis of (R)-methyl 2-(benzhydrylsulfinyl)acetate is a critical process, as the stereochemical integrity of the final product is paramount for its intended applications. A common and effective method involves the asymmetric oxidation of a prochiral sulfide precursor.
Synthetic Pathway Overview
The logical flow for the synthesis of (R)-methyl 2-(benzhydrylsulfinyl)acetate typically starts from 2-[(diphenylmethyl)thio]acetic acid, proceeds through oxidation to the corresponding sulfinylacetic acid, and culminates in esterification.
Caption: Synthetic route to (R)-methyl 2-(benzhydrylsulfinyl)acetate.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established chemical principles for the preparation of the target compound.
Step 1: Asymmetric Oxidation of 2-[(Diphenylmethyl)thio]acetic acid
This step is crucial for establishing the desired stereochemistry at the sulfur atom.
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Dissolution: Suspend 2-[(diphenylmethyl)thio]acetic acid in an appropriate solvent such as purified water at ambient temperature (25-30 °C)[5].
-
Base Addition: Add a solution of sodium hydroxide to deprotonate the carboxylic acid, facilitating dissolution and the subsequent oxidation[5].
-
Chiral Induction: Introduce a chiral auxiliary. While various chiral reagents can be employed, the use of a chiral amine like (-)-(α)-methylbenzylamine can facilitate the diastereoselective oxidation[5].
-
Oxidation: Slowly add an oxidizing agent, such as sodium hypochlorite solution, while maintaining the reaction temperature between 40-45 °C. The controlled addition and temperature are critical for achieving high stereoselectivity and preventing over-oxidation to the sulfone[5].
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Work-up and Isolation: After the reaction is complete, acidify the mixture with an acid like hydrochloric acid to a pH below 2.5 to precipitate the sulfinylacetic acid. The solid product is then collected by filtration, washed, and dried[5].
Step 2: Esterification of (-)-2-(R)-[(Diphenylmethyl)sulfinyl]acetic acid
This step converts the carboxylic acid to the corresponding methyl ester.
-
Suspension: Suspend the dried (-)-2-(R)-[(diphenylmethyl)sulfinyl]acetic acid in a suitable solvent like dichloromethane at room temperature[5].
-
Base Addition: Add a tertiary amine base, such as triethylamine, to the suspension while cooling to 5-15 °C. This deprotonates the carboxylic acid, activating it for esterification[5].
-
Esterification Reagent: Introduce a methylating agent. A classical approach involves the use of methyl sulfate in the presence of a base like sodium bicarbonate[6]. Alternatively, for laboratory-scale synthesis, coupling agents followed by the addition of methanol can be employed.
-
Reaction and Isolation: Allow the reaction to proceed for several hours. Upon completion, the desired methyl ester can be isolated through filtration and washing to yield (R)-methyl 2-(benzhydrylsulfinyl)acetate[6].
Applications in Pharmaceutical Synthesis
The primary application of (R)-methyl 2-(benzhydrylsulfinyl)acetate lies in its role as a key intermediate in the synthesis of armodafinil, the (R)-enantiomer of modafinil. Modafinil is a wakefulness-promoting agent used to treat narcolepsy and other sleep disorders[7][8]. The (R)-enantiomer, armodafinil, is reported to have a longer half-life and is also marketed as a therapeutic agent[8].
Role as a Precursor to Armodafinil
The conversion of (R)-methyl 2-(benzhydrylsulfinyl)acetate to armodafinil involves the amidation of the methyl ester.
Sources
- 1. methyl 2-(benzhydrylsulfinyl)acetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. methyl 2-benzhydrylsulfinylacetate | CAS#:63547-25-1 | Chemsrc [chemsrc.com]
- 3. Methyl (R)-(benzhydrylsulfinyl)acetate | 713134-72-6 [chemicalbook.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. WO2009024863A2 - Process for the preparation of modafinil enantiomers - Google Patents [patents.google.com]
- 6. DK165594B - (-) - BENZHYDRYLSULPHINYLACETAMIDE, METHOD OF PREPARING IT, THERAPEUTIC PREPARATION CONTAINING THIS COMPOUND, AND USING THE COMPOUND FOR THE PREPARATION OF A MEDICINE - Google Patents [patents.google.com]
- 7. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetamide, 2-[(R)-(diphenylmethyl)sulfinyl]- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
